molecular formula C12H21N3 B13260055 1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Cat. No.: B13260055
M. Wt: 207.32 g/mol
InChI Key: FFDXRTZPVCTFKI-UHFFFAOYSA-N
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Description

1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with isopropyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted pyrazolo[3,4-c]pyridine derivatives.

Scientific Research Applications

1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. This compound’s structural features make it a valuable scaffold for the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1,3-di(propan-2-yl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C12H21N3/c1-8(2)12-10-5-6-13-7-11(10)15(14-12)9(3)4/h8-9,13H,5-7H2,1-4H3

InChI Key

FFDXRTZPVCTFKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C2=C1CCNC2)C(C)C

Origin of Product

United States

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